2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the intermediate 4-chlorophenylthiosemicarbazone. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the imidazo[2,1-b][1,3]thiazole core. Finally, the acetamide group is introduced through an acylation reaction with 2-ethylphenylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Scale-up processes would also consider factors like cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against ovarian and colon cancer cell lines
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The compound induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazo[2,1-b][1,3]thiazole derivative with immunomodulatory and anticancer properties.
CITCO: A compound with a similar imidazo[2,1-b][1,3]thiazole core, known for its activity as a constitutive androstane receptor agonist
Uniqueness
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its combination of a chlorophenyl group and an ethylphenylacetamide moiety contributes to its potent anticancer properties and selectivity towards certain cancer cell lines .
Properties
Molecular Formula |
C21H18ClN3OS |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H18ClN3OS/c1-2-14-5-3-4-6-18(14)23-20(26)11-17-13-27-21-24-19(12-25(17)21)15-7-9-16(22)10-8-15/h3-10,12-13H,2,11H2,1H3,(H,23,26) |
InChI Key |
OKSCGJJZOFFIGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.